3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a piperazine ring, and a chromenone core. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one typically involves multiple steps. One common approach is to start with the bromination of a phenyl group, followed by the formation of the chromenone core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the hydroxyethyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperazine ring are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to modulation of various cellular processes. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methanone
Uniqueness
3-(4-bromophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one is unique due to its specific combination of structural features, including the chromenone core, bromophenyl group, and piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c24-18-3-1-17(2-4-18)21-16-30-22-15-19(5-6-20(22)23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPHYIMDPNWSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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